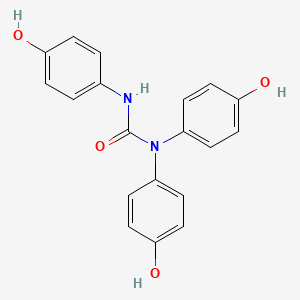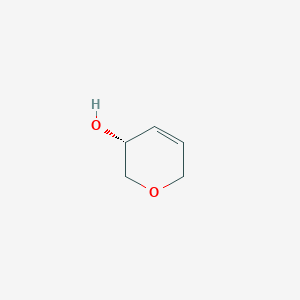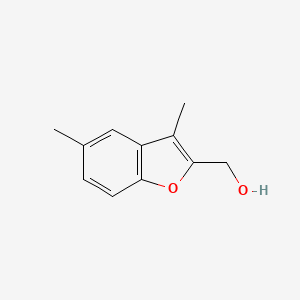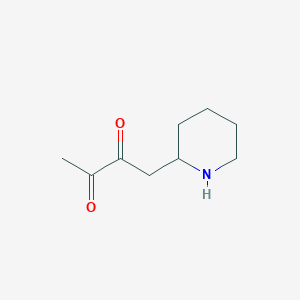
1,1,3-Tris(4-hydroxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Tris(4-hydroxyphenyl)urea is an organic compound characterized by the presence of three hydroxyphenyl groups attached to a central urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Tris(4-hydroxyphenyl)urea typically involves the reaction of 4-hydroxybenzaldehyde with urea under specific conditions. One common method includes the use of a catalyst such as zinc chloride to facilitate the reaction. The reaction is carried out in a solvent like dichloroethane, and the mixture is stirred at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crude product is typically purified through recrystallization or other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,1,3-Tris(4-hydroxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds
Scientific Research Applications
1,1,3-Tris(4-hydroxyphenyl)urea has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes and other polymers with enhanced mechanical properties.
Materials Science: Employed in the development of advanced materials with self-healing and shape-memory properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biodegradable materials.
Industry: Utilized in the production of high-performance coatings and adhesives
Mechanism of Action
The mechanism of action of 1,1,3-Tris(4-hydroxyphenyl)urea involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, facilitating self-assembly and the formation of complex structures. The urea moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s unique properties .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Tris(4-hydroxyphenyl)ethane
- 1,3,5-Tris(4-hydroxyphenyl)benzene
- Bisphenol-A
Uniqueness
1,1,3-Tris(4-hydroxyphenyl)urea is unique due to the presence of three hydroxyphenyl groups attached to a central urea moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced hydrogen bonding capabilities and potential for self-assembly, making it valuable in the development of advanced materials .
Properties
Molecular Formula |
C19H16N2O4 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
1,1,3-tris(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C19H16N2O4/c22-16-7-1-13(2-8-16)20-19(25)21(14-3-9-17(23)10-4-14)15-5-11-18(24)12-6-15/h1-12,22-24H,(H,20,25) |
InChI Key |
YWLIUFWZGFXVOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(Z)-2-[1-(4-chlorophenyl)ethylidene]hydrazin-1-yl]quinolinehydrochloride](/img/structure/B13061290.png)





![3-Cyclopropyl-n-(3-fluorophenethyl)-6-nitro-4-oxo-3,4-dihydro-2h-benzo[e][1,3]oxazine-7-carboxamide](/img/structure/B13061329.png)


![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole](/img/structure/B13061349.png)


![1-[(Oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13061358.png)
